molecular formula C11H13N3O3S2 B7097423 N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyridine-2-sulfonamide

N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyridine-2-sulfonamide

Cat. No.: B7097423
M. Wt: 299.4 g/mol
InChI Key: URTCXRSHCYBJSA-UHFFFAOYSA-N
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Description

N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyridine-2-sulfonamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Properties

IUPAC Name

N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c1-14(7-9-8-18-13-11(9)17-2)19(15,16)10-5-3-4-6-12-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTCXRSHCYBJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSN=C1OC)S(=O)(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyridine-2-sulfonamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and sulfonamide groups. One common method involves the reaction of 3-methoxy-1,2-thiazole with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methylpyridine-2-sulfonamide is unique due to the presence of both the thiazole and pyridine sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhances its potential as a multifunctional compound .

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